molecular formula C11H13FO2 B13345825 2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid

2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13345825
M. Wt: 196.22 g/mol
InChI Key: GFGZSVRUXFHABK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11FO2 It is a derivative of propanoic acid, featuring a fluorine atom and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 2-fluoro-5-methylbenzene with appropriate reagents to introduce the propanoic acid moiety. One common method is the Friedel-Crafts acylation reaction, where 2-fluoro-5-methylbenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom and the methyl group on the phenyl ring can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

2-(2-Fluoro-5-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO2/c1-7-4-5-9(12)8(6-7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

GFGZSVRUXFHABK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)(C)C(=O)O

Origin of Product

United States

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